6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile
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Overview
Description
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a chemical compound with the molecular formula C13H13NO2 It is known for its unique structure, which includes a naphthalene ring system substituted with methoxy groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6,7-dimethoxy-1-tetralone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include naphthoquinones, primary amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar methoxy-substituted aromatic ring but differs in its overall structure and reactivity.
6,7-Dimethoxyphthalide: Another related compound with methoxy groups, but with a different core structure.
Uniqueness
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
85221-58-5 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
YUXTUOURBBZMFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC=C2C#N)OC |
Origin of Product |
United States |
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